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Compound of Interest

Compound Name: Sbfi-AM

Cat. No.: B154809 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the use of SBFI-AM for quantitative

intracellular sodium imaging using two-photon excitation microscopy (2PEM). This technique

offers significant advantages for studying intracellular sodium dynamics in a variety of cell types

and tissues, with applications in neuroscience, cardiology, and drug discovery.

Introduction to SBFI-AM and Two-Photon Excitation
Microscopy
Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a membrane-

permeant, ratiometric fluorescent indicator dye used for measuring intracellular sodium

concentrations ([Na⁺]i).[1][2][3] Upon entering the cell, intracellular esterases cleave the AM

ester group, trapping the active, sodium-sensitive form of SBFI inside. SBFI is a dual-excitation

dye; in conventional one-photon microscopy, it is excited at approximately 340 nm and 380 nm.

[4] The ratio of the fluorescence emission intensities at these two excitation wavelengths is

proportional to the intracellular sodium concentration. This ratiometric measurement minimizes

effects of photobleaching, heterogeneous dye loading, and variable cell morphology, allowing

for more accurate quantitative measurements.[1]

Two-photon excitation microscopy (2PEM) is an advanced fluorescence imaging technique that

allows for deep-tissue imaging with reduced phototoxicity and photobleaching compared to
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conventional confocal microscopy. In 2PEM, a fluorophore is excited by the near-simultaneous

absorption of two lower-energy photons, typically in the infrared range. For SBFI, this

corresponds to an excitation wavelength range of 750-790 nm. A standard excitation

wavelength for two-photon imaging of SBFI is 760 nm.

The combination of SBFI-AM and 2PEM provides a powerful tool for high-resolution,

quantitative imaging of intracellular sodium dynamics in living cells and tissues.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of SBFI-AM with two-

photon excitation microscopy.

Table 1: Spectral Properties of SBFI

Parameter
One-Photon
Excitation

Two-Photon
Excitation

Emission

Wavelength (nm) 340 / 380
750 - 790 (Standard:

760)
~500-550

Table 2: Properties and Handling of SBFI-AM

Property Value

Form Acetoxymethyl (AM) ester

Solubility DMSO

Selectivity ~18-fold higher for Na⁺ over K⁺

Typical Loading Concentration 1-10 µM

Typical Incubation Time 30-60 minutes

Typical Incubation Temperature Room temperature or 37°C

Table 3: Typical Intracellular Sodium Concentrations
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Cell Type Resting [Na⁺]i (mM)
[Na⁺]i under Stimulation
(mM)

Smooth Muscle Cells ~10
Up to 25 (with Na⁺/K⁺-ATPase

inhibition)

Cultured Neonatal Rat

Cardiomyocytes
7.5 ± 0.4 -

CHO Cells ~19 -

Brain Microsacs ~36 (in 120 mM external Na⁺)
Increased with ouabain or

veratridine

Signaling Pathways and Experimental Workflows
Intracellular Sodium Signaling Pathway
The following diagram illustrates the key pathways involved in regulating intracellular sodium

concentration.
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Intracellular Sodium Homeostasis

Experimental Workflow for SBFI-AM Loading and 2PEM
Imaging
This diagram outlines the major steps involved in preparing cells and acquiring data for

intracellular sodium imaging with SBFI-AM and 2PEM.
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SBFI-AM 2PEM Workflow
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Experimental Protocols
Protocol 1: SBFI-AM Loading in Cultured Cells
This protocol provides a general guideline for loading cultured cells with SBFI-AM for two-

photon microscopy. Optimization may be required for different cell types.

Materials:

SBFI-AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cultured cells on coverslips suitable for microscopy

Procedure:

Prepare Loading Solution:

Prepare a fresh working solution of SBFI-AM in HBSS at a final concentration of 1-10 µM.

To aid in the dispersion of the AM ester in aqueous solution, add an equal volume of 20%

Pluronic F-127 to the SBFI-AM stock solution before diluting it in the buffer. The final

concentration of Pluronic F-127 should be around 0.02-0.1%.

Cell Loading:

Wash the cultured cells twice with warm HBSS to remove any residual serum.

Add the SBFI-AM loading solution to the cells.

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

The optimal time and temperature should be determined empirically for each cell type.

Washing and De-esterification:
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After incubation, wash the cells twice with fresh, warm HBSS to remove the extracellular

dye.

Incubate the cells in fresh HBSS for an additional 15-60 minutes at the same temperature

to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

Imaging:

The cells are now ready for imaging on the two-photon microscope.

Protocol 2: In Situ Calibration of SBFI
For quantitative measurements of [Na⁺]i, an in situ calibration is essential. This protocol uses

ionophores to equilibrate the intracellular and extracellular sodium concentrations.

Materials:

SBFI-loaded cells

Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM).

To maintain osmolarity, Na⁺ is typically replaced with K⁺ or another non-interfering cation.

Gramicidin D (a Na⁺ ionophore)

Monensin (a Na⁺/H⁺ antiporter)

Ouabain (a Na⁺/K⁺-ATPase inhibitor)

Procedure:

Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺

concentrations.

Equilibration:

At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer

containing gramicidin D (e.g., 5-10 µM) and monensin (e.g., 5-10 µM) to permeabilize the
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membrane to Na⁺ and clamp the intracellular pH. The addition of ouabain (e.g., 100 µM)

can also be used to inhibit the Na⁺/K⁺ pump.

Sequentially perfuse the cells with the different calibration buffers.

Image Acquisition: Acquire fluorescence images at each Na⁺ concentration using the two-

photon microscope.

Generate Calibration Curve:

Measure the fluorescence ratio at each known Na⁺ concentration.

Plot the fluorescence ratio as a function of [Na⁺] to generate a calibration curve. This

curve can then be used to convert the experimental fluorescence ratios into absolute

intracellular sodium concentrations.

Troubleshooting
Low Fluorescence Signal:

Increase the loading concentration of SBFI-AM.

Increase the incubation time.

Ensure the de-esterification process is complete.

High Background Fluorescence:

Ensure thorough washing after the loading step to remove all extracellular dye.

Check for autofluorescence from the cells or the culture medium.

Inconsistent or Noisy Ratios:

Check the stability of the laser output.

Ensure proper background subtraction.

Optimize image acquisition parameters (e.g., scan speed, averaging).
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Cellular Toxicity:

Reduce the loading concentration of SBFI-AM or the incubation time.

Minimize the laser power and exposure time during imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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